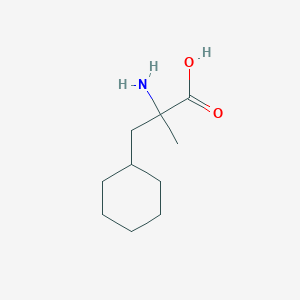
Toluene-3-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toluene-3-d1 is a deuterated form of toluene, where one of the hydrogen atoms in the methyl group is replaced by deuterium (a stable isotope of hydrogen). This compound is often used in scientific research due to its unique properties, which include its ability to act as a tracer in various chemical reactions. The molecular formula of this compound is C7H7D, and it has a molecular weight of 93.15 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Toluene-3-d1 can be synthesized through several methods. One common approach involves the deuteration of toluene using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure the efficient exchange of hydrogen atoms with deuterium .
Industrial Production Methods
In industrial settings, this compound is produced by catalytic deuteration of toluene. This process involves the use of a deuterium source, such as deuterium oxide (D2O), and a metal catalyst like palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Toluene-3-d1 undergoes various chemical reactions similar to those of non-deuterated toluene. These reactions include:
Oxidation: this compound can be oxidized to form benzyl alcohol, benzaldehyde, and benzoic acid under different conditions.
Reduction: It can be reduced to form methylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) is typical.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde, benzoic acid.
Reduction: Methylcyclohexane.
Substitution: Nitro-toluene, sulfonated toluene, halogenated toluene.
Applications De Recherche Scientifique
Toluene-3-d1 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of toluene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of toluene in the body.
Industry: Applied in the development of new materials and chemicals, particularly in the study of catalytic processes
Mécanisme D'action
The mechanism of action of Toluene-3-d1 is similar to that of non-deuterated toluene. It interacts with various molecular targets and pathways, including:
Ion Channels: Inhibits excitatory ion channels such as the NMDA receptor, nicotinic acetylcholine receptor, and serotonin 5-HT3 receptor.
Metabolic Pathways: Metabolized by cytochrome P450 enzymes to form benzoic acid and hippuric acid, which are excreted by the kidneys
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene: A simpler aromatic hydrocarbon with no methyl group.
Ethylbenzene: Similar to toluene but with an ethyl group instead of a methyl group.
Xylene: Contains two methyl groups attached to the benzene ring
Uniqueness
Toluene-3-d1 is unique due to the presence of deuterium, which makes it an excellent tracer in scientific studies. Its chemical behavior is similar to that of toluene, but the presence of deuterium allows for the tracking of its movement and transformation in various reactions and processes .
Propriétés
Formule moléculaire |
C7H8 |
|---|---|
Poids moléculaire |
93.14 g/mol |
Nom IUPAC |
1-deuterio-3-methylbenzene |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i3D |
Clé InChI |
YXFVVABEGXRONW-WFVSFCRTSA-N |
SMILES isomérique |
[2H]C1=CC=CC(=C1)C |
SMILES canonique |
CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


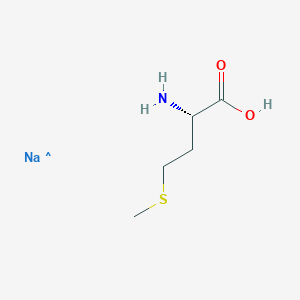
![N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12299712.png)
![9H-Pyrimido[4,5-b]indole, 7-(3,5-dimethyl-4-isoxazolyl)-4-(6-fluoro-4-quinolinyl)-6-methoxy-2-methyl-](/img/structure/B12299716.png)
![4-[[2-[1-Acetyloxy-3-[[2-[(1,4-dimethylpiperidine-2-carbonyl)amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid](/img/structure/B12299718.png)

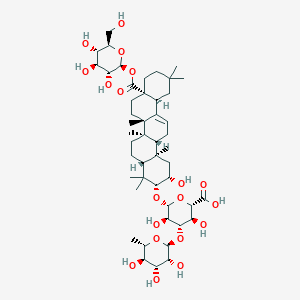
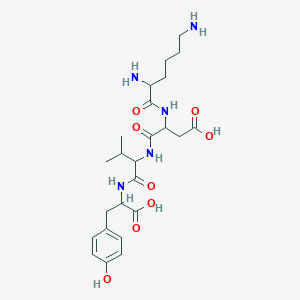

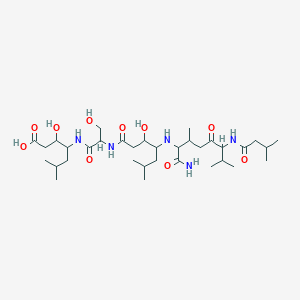
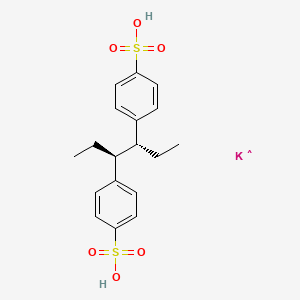
![(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one](/img/structure/B12299777.png)
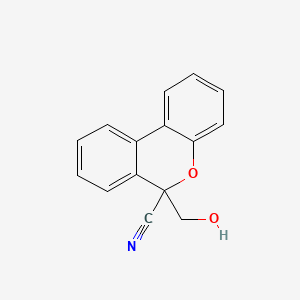
![2-Aminoethyl carbamimidothioate;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12299784.png)
